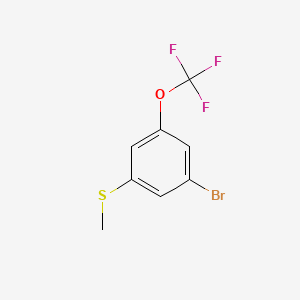

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

Description

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is a brominated aryl sulfide with the molecular formula C₈H₆BrF₃OS (calculated based on structural analogs in ). It features a benzene ring substituted with a bromine atom at position 3, a trifluoromethoxy (-OCF₃) group at position 5, and a methylsulfane (-SMe) group. The trifluoromethoxy group is highly electron-withdrawing, influencing the compound’s electronic properties and reactivity. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting diseases such as tuberculosis () or cancer ().

Properties

Molecular Formula |

C8H6BrF3OS |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3 |

InChI Key |

PERYEEDVHXPNOQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

General Synthetic Strategy

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane generally involves:

- Introduction of the trifluoromethoxy group onto the aromatic ring.

- Installation of the bromine substituent at the 3-position.

- Attachment of the methylsulfane group via sulfanylation reactions.

These steps require careful control of reaction conditions such as temperature, solvent, and atmosphere to avoid side reactions and optimize yields.

Stepwise Preparation Overview

| Step | Reaction Type | Key Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Aromatic trifluoromethoxylation | Trifluoromethoxy sources (e.g., trifluoromethanesulfonyl derivatives), suitable catalyst | Introduction of the trifluoromethoxy (OCF3) group at the 5-position of the phenyl ring. |

| 2 | Aromatic bromination | Brominating agents (e.g., N-bromosuccinimide) | Selective bromination at the 3-position on the phenyl ring. |

| 3 | Sulfanylation (methylsulfane formation) | Methylthiol or methylsulfanyl precursors, base | Attachment of the methylsulfane group (-SCH3) to the aromatic ring, often via nucleophilic substitution or transition-metal catalysis. |

Detailed Synthetic Routes

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (–OCF3) is introduced using reagents such as trifluoromethanesulfonyl chloride or sodium trifluoromethanesulfinate under catalytic conditions. According to recent literature, sodium trifluoromethanesulfinate (CF3SO2Na) is a versatile and easy-to-handle reagent for trifluoromethylation and related transformations, including trifluoromethoxylation. The reaction typically proceeds under mild conditions with copper catalysis, enabling selective installation of the OCF3 group on aromatic substrates.

Bromination at the 3-Position

Selective aromatic bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled temperature to avoid polybromination. The presence of the electron-withdrawing trifluoromethoxy group influences regioselectivity, favoring bromination at the 3-position. This step is often performed after or before trifluoromethoxylation depending on substrate stability.

Sulfanylation to Install the Methylsulfane Group

The methylsulfane moiety is introduced via sulfanylation reactions, commonly by nucleophilic substitution of a suitable leaving group on the aromatic ring with methylthiolate or by transition-metal-catalyzed coupling of aryl halides with methylthiol derivatives. The reaction is typically carried out under inert atmosphere to prevent oxidation of sulfur species and requires optimization of solvent, temperature, and catalyst loading.

Representative Preparation Procedure

A typical synthetic sequence for (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is as follows:

| Step | Procedure |

|---|---|

| 1 | Starting from a suitably substituted phenol, trifluoromethoxylation is performed using trifluoromethanesulfonyl chloride and copper catalyst under inert atmosphere. |

| 2 | The intermediate is subjected to bromination using N-bromosuccinimide in an appropriate solvent at low temperature to selectively brominate the 3-position. |

| 3 | The brominated intermediate undergoes sulfanylation by reaction with methylthiol or methylthiolate salts in the presence of a base, yielding the target methylsulfane compound. |

The crude product is purified by silica gel column chromatography, affording (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane as a stable compound with molecular weight 287.10 g/mol.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Trifluoromethoxylation | Copper catalyst, inert atmosphere, mild temperature (0–25 °C) | Use of CF3SO2Na or CF3SO2Cl as trifluoromethoxy source |

| Bromination | N-Bromosuccinimide, solvent (e.g., dichloromethane), 0–5 °C | Controlled addition to avoid overbromination |

| Sulfanylation | Methylthiol or methylthiolate, base (e.g., K2CO3), inert atmosphere, 25–80 °C | Reaction time optimized for maximal yield and purity |

| Purification | Silica gel chromatography | Eluent: petroleum ether/ethyl acetate mixtures |

Supporting Research Findings and Mechanistic Insights

The trifluoromethoxy group imparts increased lipophilicity and metabolic stability to the aromatic compound, enhancing its utility in drug design and materials science.

Copper-catalyzed trifluoromethoxylation proceeds via electrophilic pathways involving copper(I) and copper(III) intermediates, as evidenced by ^19F NMR mechanistic studies.

The methylsulfane group introduction benefits from inert atmosphere conditions to prevent oxidation to sulfoxides or sulfones, which can complicate purification and reduce yield.

Bromination regioselectivity is influenced by the electron-withdrawing trifluoromethoxy group, favoring substitution at the 3-position relative to the OCF3 substituent.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C8H6BrF3OS |

| Molecular Weight | 287.10 g/mol |

| IUPAC Name | 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene |

| CAS Number | Not specified in available data |

| Purification Method | Silica gel chromatography |

| Stability | Stable under inert atmosphere, avoid strong oxidizers |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on similar compounds.

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) vs. tert-Butoxy (-O-t-Bu): The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. Example: The tert-butoxy analog in was synthesized with an 88% yield via palladium-catalyzed coupling, suggesting efficient synthetic routes for bulky substituents.

Trifluoromethoxy (-OCF₃) vs. Fluoro (-F) :

Reactivity and Functionalization

Bromine as a Handle for Cross-Coupling :

The bromine atom at position 3 enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, describes the use of Pd₂(dba)₃ and Xantphos to couple the tert-butoxy analog with thiol esters, a strategy applicable to the trifluoromethoxy derivative.- Sulfide Oxidation: The methylsulfane (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones ().

Key Research Findings

Anti-Cancer Activity : The tert-butoxy analog in demonstrated efficacy in LOX inhibition, with a 73% yield in sulfone formation ().

Metabolic Stability : Trifluoromethoxy groups may reduce cytochrome P450-mediated metabolism compared to -O-t-Bu, as seen in tuberculosis drug candidates ().

Synthetic Challenges : Pd-catalyzed couplings for brominated aryl sulfides require careful optimization of ligands (e.g., Xantphos) and bases (e.g., DIPEA) to achieve high yields ().

Biological Activity

The compound (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is a member of the sulfide class of compounds that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethoxy group and the bromine substituent on the phenyl ring can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing sulfide functionalities. The presence of the trifluoromethoxy group may enhance the efficacy against various pathogens. For instance, a study on similar compounds indicated that modifications in the phenyl ring could lead to significant antimicrobial activity, suggesting a similar potential for (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane .

Cytotoxicity Studies

Research has shown that sulfide derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated that compounds with similar structures showed varying degrees of cytotoxicity against breast (MCF-7), liver (HUH-7), and colorectal (HCT-116) cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a promising avenue for further exploration .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane | MCF-7 | TBD |

| Control (Kojic Acid) | MCF-7 | 16.84 |

| Compound 7 | HUH-7 | 0.00458 |

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin synthesis. Tyrosinase inhibitors are sought after for cosmetic applications to reduce hyperpigmentation. Molecular docking studies suggest that compounds with trifluoromethoxy groups demonstrate higher binding affinities to tyrosinase compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Tyrosinase Inhibition : A study focused on inhibitors of mushroom tyrosinase found that modifications like methoxylation significantly affected inhibitory activity. Similar structural features in (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane could suggest enhanced inhibitory potential .

- Cytotoxicity Assessment : In a comparative analysis, sulfide derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results indicated that certain structural motifs led to increased cytotoxic effects against various cancer cell lines .

- Antimicrobial Efficacy : Compounds with sulfur and fluorine substituents have shown promising results in antimicrobial assays, suggesting that (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane may possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.